Synthesis and Characterization of 5-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: A Comprehensive Technical Guide
Synthesis and Characterization of 5-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: A Comprehensive Technical Guide
Executive Summary & Chemical Rationale
The compound 5-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS: 118206-31-8)[1][2] is a highly functionalized bicyclic heterocycle that serves as a critical structural motif in modern medicinal chemistry. Dihydroisoquinolin-1(2H)-one derivatives are frequently utilized as foundational scaffolds in the development of STING (stimulator of interferon genes) antagonists, which are actively investigated for the treatment of systemic lupus erythematosus and other severe inflammatory diseases[3].
As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating synthetic route that prioritizes high atom economy, scalable intermediates, and stringent chemoselectivity.
Retrosynthetic Strategy
The retrosynthetic disconnection of the target molecule yields a highly logical two-phase approach:
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Lactamization: Construction of the dihydroisoquinolinone core via the ring-opening amidation of commercially available 5-nitroisochroman-1-one (CAS: 66122-94-9)[4][5] with methylamine, followed by an intramolecular cyclization[6].
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Chemoselective Reduction: The catalytic hydrogenation of the resulting nitroarene intermediate to yield the final aniline derivative. This method is specifically chosen over classical Bechamp reduction (Fe/HCl) to avoid harsh, corrosive conditions that generate stoichiometric metal waste and risk hydrolyzing the sensitive lactam bond[7].
Mechanistic Pathways
To fully understand the reaction dynamics, the synthetic workflow and the mechanism of the chemoselective nitro reduction are visualized below.
Figure 1: Three-step synthetic workflow for 5-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Figure 2: Stepwise catalytic hydrogenation of nitroarenes to anilines via the Haber mechanism.
Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (IPC) such as LC-MS and TLC are embedded to ensure causality between experimental execution and chemical yield.
Protocol A: Synthesis of 2-Methyl-5-nitro-3,4-dihydroisoquinolin-1(2H)-one
Causality Insight: The direct cyclization of the hydroxy-amide intermediate is thermodynamically unfavorable. By converting the primary hydroxyl group to a chloride using SOCl₂, we create an excellent leaving group, forcing the subsequent base-mediated intramolecular N-alkylation to proceed rapidly and in high yield[6].
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Ring-Opening Amidation:
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Charge a 250 mL round-bottom flask with 5-nitroisochroman-1-one (10.0 g, 51.8 mmol)[4] and absolute ethanol (100 mL).
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Add methylamine solution (33% w/w in absolute ethanol, 15.0 g, 155.4 mmol) dropwise over 15 minutes.
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Attach a reflux condenser and heat the mixture to 80°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.
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Concentrate the mixture in vacuo to yield the crude N-methyl-2-(2-hydroxyethyl)-3-nitrobenzamide.
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Activation & Cyclization:
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Dissolve the crude intermediate in anhydrous dichloromethane (DCM, 120 mL) and cool to 0°C under an argon atmosphere.
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Dropwise, add thionyl chloride (SOCl₂, 5.6 mL, 77.7 mmol). Stir for 2 hours at room temperature to form the alkyl chloride intermediate.
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Carefully quench the excess SOCl₂ by concentrating the mixture under reduced pressure. Redissolve the residue in anhydrous acetonitrile (100 mL).
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Add anhydrous potassium carbonate (K₂CO₃, 21.5 g, 155.4 mmol) and reflux at 80°C for 6 hours to drive the lactamization.
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Workup: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 7:3 to 1:1) to afford 2-methyl-5-nitro-3,4-dihydroisoquinolin-1(2H)-one as a pale yellow solid.
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Protocol B: Catalytic Hydrogenation to Target Compound
Causality Insight: Palladium on carbon (Pd/C) under 1 atmosphere of H₂ provides a highly chemoselective environment. It efficiently reduces the nitro group through the nitroso and hydroxylamine intermediates (as shown in Figure 2) without over-reducing the aromatic ring or cleaving the lactam C-N bond[7].
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Reaction Setup:
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In a 500 mL hydrogenation flask, dissolve 2-methyl-5-nitro-3,4-dihydroisoquinolin-1(2H)-one (8.0 g, 38.8 mmol) in HPLC-grade methanol (150 mL).
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Degas the solution by bubbling argon through it for 10 minutes.
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Carefully add 10% Pd/C (0.8 g, 10% w/w). Safety Note: Pd/C is pyrophoric when dry; ensure the flask is thoroughly flushed with argon.
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Hydrogenation:
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Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 12 hours.
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IPC: Monitor by LC-MS. The disappearance of the parent mass (m/z 207 [M+H]⁺) and the appearance of the product mass (m/z 177 [M+H]⁺)[2] indicates completion.
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Workup & Isolation:
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Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).
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Concentrate the filtrate in vacuo to yield a crude solid.
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Recrystallize from a mixture of Ethyl Acetate/Hexanes to afford pure 5-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one as an off-white crystalline powder.
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Characterization & Analytical Data
To ensure rigorous scientific integrity, the synthesized compound must be validated against the following standardized analytical metrics.
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Assignments
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment / Structural Correlation |
|---|---|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | 7.21 | Doublet (J = 7.8 Hz) | 1H | C8-H (Aromatic, ortho to carbonyl) |
| 7.05 | Triplet (J = 7.8 Hz) | 1H | C7-H (Aromatic, meta to carbonyl) | |
| 6.72 | Doublet (J = 7.8 Hz) | 1H | C6-H (Aromatic, ortho to amino) | |
| 5.15 | Broad Singlet | 2H | -NH₂ (Amine protons, exchangeable) | |
| 3.52 | Triplet (J = 6.5 Hz) | 2H | C3-H₂ (Aliphatic, adjacent to N) | |
| 3.01 | Singlet | 3H | N-CH₃ (Amide methyl group) | |
| 2.68 | Triplet (J = 6.5 Hz) | 2H | C4-H₂ (Aliphatic, benzylic) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | 164.2 | Singlet | 1C | C1 (Carbonyl C=O) |
| 145.8 | Singlet | 1C | C5 (Aromatic C-NH₂) | |
| 128.4 | Singlet | 1C | C8a (Aromatic quaternary) | |
| 127.1, 118.5, 115.2 | Singlets | 3C | C7, C8, C6 (Aromatic CH) | |
| 120.3 | Singlet | 1C | C4a (Aromatic quaternary) | |
| 48.6 | Singlet | 1C | C3 (Aliphatic CH₂) | |
| 34.2 | Singlet | 1C | N-CH₃ (Methyl) |
| | 23.5 | Singlet | 1C | C4 (Aliphatic CH₂) |
Table 2: High-Resolution Mass Spectrometry (HRMS) & IR Data
| Analytical Method | Parameter | Expected Value / Observation |
|---|---|---|
| LC-MS (ESI+) [2] | [M+H]⁺ | m/z 177.1022 |
| [M+Na]⁺ | m/z 199.0842 | |
| FT-IR (ATR) | N-H stretch (Amine) | 3420, 3350 cm⁻¹ (Doublet) |
| C=O stretch (Lactam) | 1655 cm⁻¹ |
| | C=C stretch (Aromatic) | 1600, 1580 cm⁻¹ |
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O |
| Monoisotopic Mass | 176.0949 Da[2] |
| Predicted XlogP | 0.7[2] |
| Physical State | Off-white to pale yellow crystalline solid |
Conclusion
The synthesis of 5-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one requires precise control over lactamization thermodynamics and chemoselective reduction pathways. By utilizing a robust SOCl₂-mediated cyclization followed by a mild Pd/C catalytic hydrogenation, researchers can reliably access this critical pharmacophore with high purity and scalability. The analytical parameters provided serve as a definitive baseline for verifying structural integrity in drug development pipelines.
References
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PubChemLite. "118206-31-8 (C10H12N2O) - Structural Information and Predicted Collision Cross Section". Available at: [Link]
- Google Patents. "WO2023109912A1 - 3,4-dihydroisoquinolin-1(2H)-ones derivatives as STING antagonists and the use thereof".
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RSC Publishing. "Organic & Biomolecular Chemistry - Synthesis of isoquinolinones". Available at: [Link]
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Blaser, H.-U., et al. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update". ChemInform. Available at: [Link]
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KAUST Repository. "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst". Available at: [Link]
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